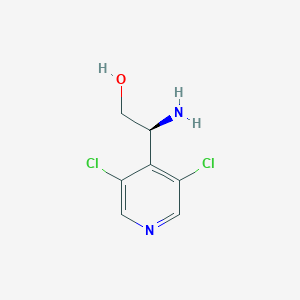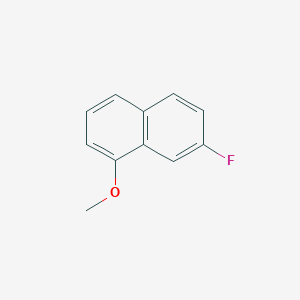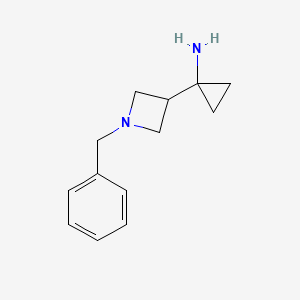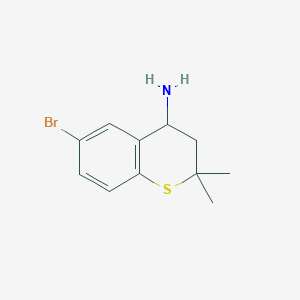
6-Bromo-2,2-dimethylthiochroman-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2,2-dimethylthiochroman-4-amine is a chemical compound with the molecular formula C11H14BrNS It is a derivative of thiochroman, a sulfur-containing heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-dimethylthiochroman-4-amine can be achieved through several methods. One common approach involves the bromination of 2,2-dimethylthiochroman-4-amine. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 6-position of the thiochroman ring .
Another method involves the cyclization of a suitable precursor, such as 4-bromobenzenethiol, with 2-methyl-1,3-butadiene or 3-methylbut-3-en-1-yl diphenyl phosphate. This reaction proceeds through a series of steps, including condensation and cyclization, to form the desired thiochroman derivative .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis starting from bromobenzene. This method includes steps such as chlorosulfonation, reduction, etherization, and cyclization. The use of sodium chloride as a promoter can help increase the yield of the intermediate compounds .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2,2-dimethylthiochroman-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiochroman ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the bromine atom can produce various substituted thiochroman derivatives .
Wissenschaftliche Forschungsanwendungen
6-Bromo-2,2-dimethylthiochroman-4-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, such as tazarotene and SSRT5 antagonists.
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: Its derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Bromo-2,2-dimethylthiochroman-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific derivative and its intended use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-Bromo-2,2-dimethylthiochroman-4-amine include:
6-Bromo-4,4-dimethylthiochroman: A related compound with similar structural features but lacking the amine group.
2,2-Dimethylthiochroman-4-amine: A compound without the bromine atom, which may have different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the bromine and amine functional groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .
Eigenschaften
Molekularformel |
C11H14BrNS |
|---|---|
Molekulargewicht |
272.21 g/mol |
IUPAC-Name |
6-bromo-2,2-dimethyl-3,4-dihydrothiochromen-4-amine |
InChI |
InChI=1S/C11H14BrNS/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9H,6,13H2,1-2H3 |
InChI-Schlüssel |
AAGQBPFGXQGNGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C2=C(S1)C=CC(=C2)Br)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055730.png)
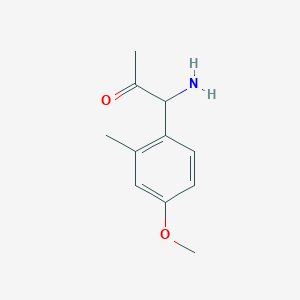
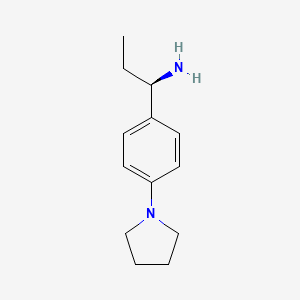
![N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)imidazo[2,1-F][1,2,4]triazin-4-YL)benzamide](/img/structure/B13055743.png)
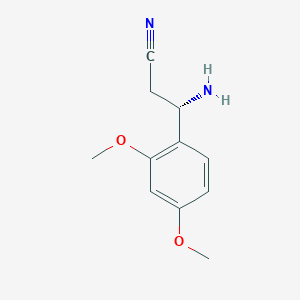
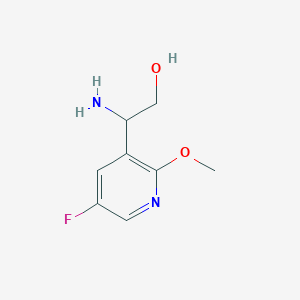
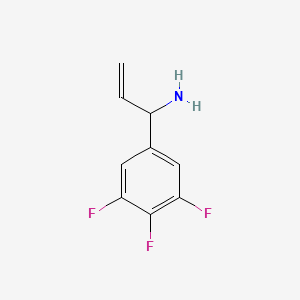
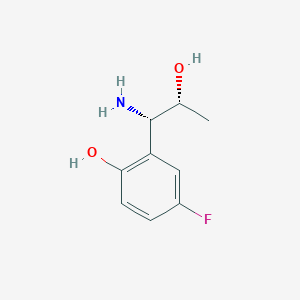
![7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13055782.png)
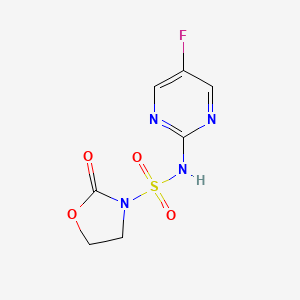
![5-Chloro-4-methyl-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-OL](/img/structure/B13055806.png)
